molecular formula C19H21N3S2 B2428265 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine CAS No. 339018-95-0

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2428265
CAS No.: 339018-95-0
M. Wt: 355.52
InChI Key: ZFBPQZSVPPZKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary targets of 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine are the cyclooxygenase (COX) enzymes and Cytochrome bd oxidase (Cyt-bd) . COX enzymes are essential for the conversion of arachidonic acid into prostaglandins, which play a crucial role in inflammation . Cyt-bd is a significant drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It suppresses the COX enzymes, leading to a decrease in the production of prostaglandins . It also inhibits Cyt-bd, affecting the energy metabolism of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the arachidonic acid pathway , leading to a reduction in the production of prostaglandins . The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds based on the pyrrolopyrimidine scaffold have shown distinct physiochemical properties compared to their counterparts .

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins, which can result in anti-inflammatory effects . The inhibition of Cyt-bd in Mycobacterium tuberculosis can lead to a disruption in the organism’s energy metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes can affect the compound’s efficacy against different strains of Mycobacterium tuberculosis

Biochemical Analysis

Biochemical Properties

It is known that thieno[3,2-d]pyrimidin-4-amines, the class of compounds to which it belongs, can inhibit certain enzymes . The specific enzymes, proteins, and other biomolecules that 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that thieno[3,2-d]pyrimidin-4-amines can inhibit certain enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno derivatives with pyrimidine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the thieno or pyrimidine rings.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno or pyrimidine derivatives.

    Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and chemical reactivity.

    Benzylsulfanyl derivatives: Compounds with the benzylsulfanyl group attached to different heterocyclic cores.

    Cyclohexyl derivatives: Compounds with the cyclohexyl group attached to various heterocyclic systems.

Properties

IUPAC Name

2-benzylsulfanyl-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S2/c1-3-7-14(8-4-1)13-24-19-21-16-11-12-23-17(16)18(22-19)20-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBPQZSVPPZKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.